

Application Note: Murine TRP-2 (180-188) IFN- γ ELISpot Assay

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Compound of Interest

Compound Name: *mTRP-2 (180-188)*

Cat. No.: *B15572770*

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This document provides a comprehensive protocol for the enzyme-linked immunosorbent spot (ELISpot) assay to detect and quantify interferon-gamma (IFN- γ) secreting cells in response to the murine tyrosinase-related protein 2 (mTRP-2) peptide (180-188). This assay is a highly sensitive method for measuring antigen-specific T-cell responses at the single-cell level, making it a valuable tool in immunology and cancer research.^[1]

The **mTRP-2 (180-188)** peptide, with the amino acid sequence SVYDFFVWL, is a known melanoma-associated antigen.^{[2][3][4][5][6]} Its immunization can lead to an effective anti-tumor immune response.^{[3][4][5]} This protocol details the necessary steps, from plate preparation to spot analysis, to accurately measure the frequency of IFN- γ producing cells, which are indicative of a Th1-type immune response.^[7]

Experimental Principle

The IFN- γ ELISpot assay is a sandwich immunoassay. An anti-IFN- γ antibody is coated onto a PVDF membrane plate. When cells are cultured in these wells, the secreted IFN- γ is captured by the immobilized antibody in the immediate vicinity of the secreting cell. After removing the cells, a second, biotinylated anti-IFN- γ antibody is added, which binds to the captured cytokine. A streptavidin-enzyme conjugate (such as alkaline phosphatase or horseradish peroxidase) is

then added, followed by a substrate that precipitates as a colored spot at the location of the cytokine-secreting cell. Each spot represents a single IFN- γ producing cell.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. It is crucial to use sterile techniques and reagents throughout the procedure to avoid contamination.

[8]

Category	Item	Notes
Peptide	mTRP-2 (180-188) peptide (SVYDFFVWL)	Store at -20°C.[3] Reconstitute in sterile DMSO and dilute in cell culture medium to the final working concentration.
Plates	96-well PVDF membrane ELISpot plates	e.g., Millipore MSIPS4510.[1] [8]
Antibodies	Purified anti-mouse IFN- γ capture antibody	
Biotinylated anti-mouse IFN- γ detection antibody		
Enzyme & Substrate	Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)	
BCIP/NBT or AEC substrate solution	Choose substrate compatible with the enzyme conjugate.	
Cells & Media	Mouse splenocytes or other immune cells	
Complete RPMI-1640 medium	Supplemented with 10% FBS, L-glutamine, penicillin-streptomycin.[8]	
Recombinant mouse IL-2 (optional)	For T-cell expansion.[1]	
Buffers & Solutions	Sterile PBS (phosphate-buffered saline)	
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)		
Blocking Solution (e.g., complete RPMI-1640 or PBS		

with 1% BSA)

Wash Buffer (PBS with 0.05% Tween-20)

35% or 70% Ethanol

For membrane pre-wetting.[\[1\]](#)
[\[9\]](#)

Controls

Positive Control:

Phytohemagglutinin (PHA) or
Concanavalin A (ConA)

Non-specific T-cell mitogens.

Negative Control: Unstimulated
cells (medium only)

To determine background spot
formation.

Experimental Protocol

This protocol is a general guideline. Optimization of cell numbers, peptide concentration, and incubation times may be necessary for specific experimental conditions.

Day 1: Plate Coating and Cell Preparation

- Plate Pre-wetting: Add 15 μ L of 35% or 70% ethanol to each well of the ELISpot plate and incubate for 1 minute at room temperature.[\[1\]](#)[\[9\]](#) This step is crucial for optimal antibody coating.
- Washing: Aspirate the ethanol and wash the plate three times with 150-200 μ L of sterile PBS per well.[\[1\]](#)[\[9\]](#)
- Coating: Dilute the anti-mouse IFN- γ capture antibody to the recommended concentration in sterile coating buffer. Add 50-100 μ L of the diluted antibody to each well.[\[1\]](#)[\[8\]](#)
- Incubation: Seal the plate and incubate overnight at 4°C.[\[1\]](#)[\[8\]](#)

Day 2: Cell Stimulation and Incubation

- Washing: Aspirate the coating solution and wash the plate three times with 200 μ L of sterile PBS per well.

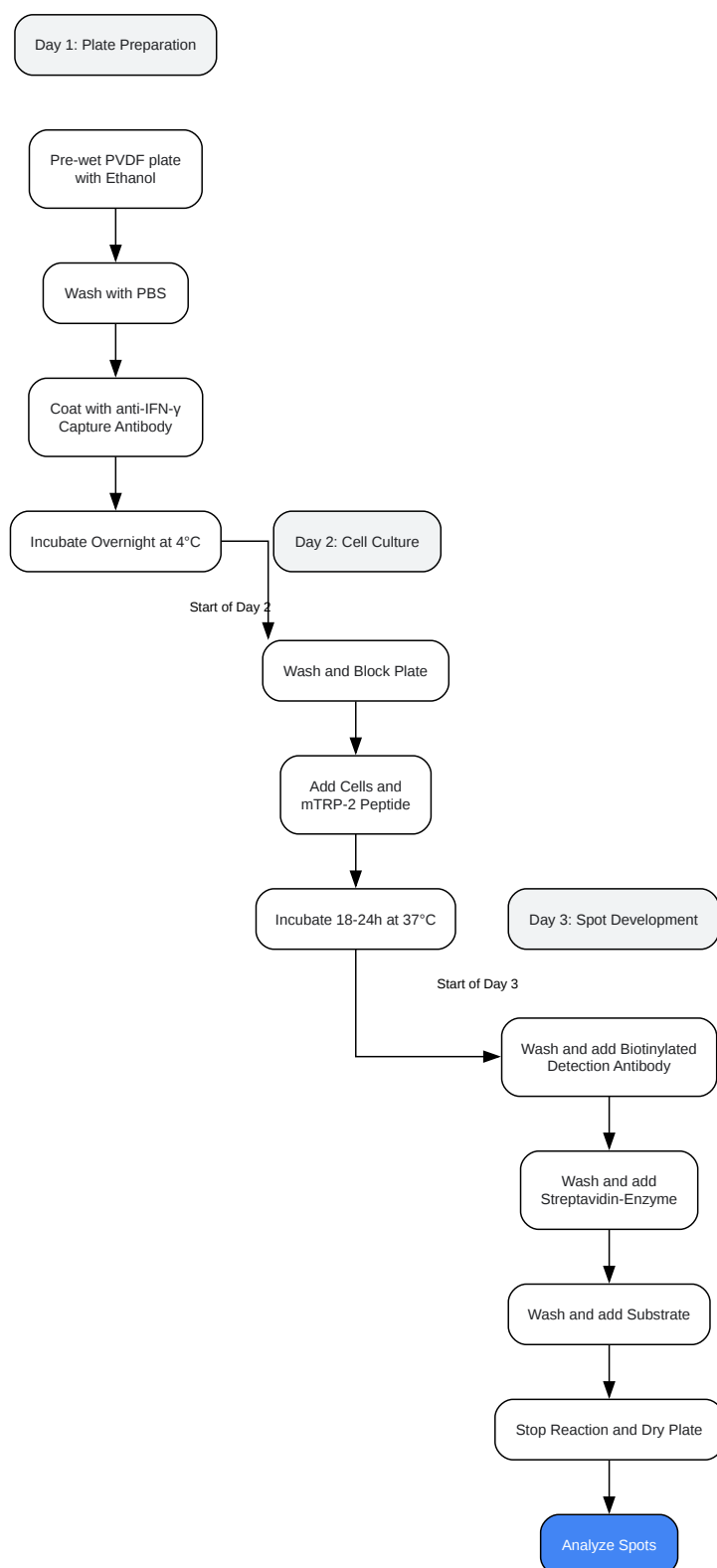
- Blocking: Add 200 μ L of blocking solution (e.g., complete RPMI-1640) to each well and incubate for at least 2 hours at 37°C.[1][8]
- Cell Preparation: Prepare a single-cell suspension of mouse splenocytes or other immune cells in complete RPMI-1640 medium. Determine cell viability and concentration.
- Plating Cells and Stimulants:
 - Aspirate the blocking solution from the wells.
 - Add 100 μ L of cell suspension to each well. A typical starting cell concentration is 2×10^5 to 5×10^5 cells per well.
 - Add 100 μ L of the **mTRP-2 (180-188)** peptide diluted in complete RPMI-1640 to the appropriate wells at the desired final concentration (e.g., 1-10 μ g/mL).
 - For positive control wells, add a mitogen like PHA.
 - For negative control wells, add 100 μ L of medium only.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 18-24 hours.[10] Do not stack plates to ensure even temperature distribution.[11]

Day 3: Spot Development and Analysis

- Cell Removal: Aspirate the cells and medium from the wells. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[1]
- Detection Antibody: Dilute the biotinylated anti-mouse IFN- γ detection antibody in blocking solution. Add 50-100 μ L to each well and incubate for 2 hours at room temperature or overnight at 4°C.[1][8]
- Washing: Aspirate the detection antibody solution and wash the plate four to five times with wash buffer.
- Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in blocking solution. Add 100 μ L to each well and incubate for 1 hour at room temperature.[12]

- **Washing:** Aspirate the enzyme conjugate and wash the plate three times with wash buffer, followed by two washes with PBS only to remove any residual Tween-20.[8]
- **Substrate Addition:** Prepare the substrate solution according to the manufacturer's instructions. Add 100 μ L to each well and monitor for spot development in the dark. This can take 5-30 minutes.[12][13]
- **Stopping the Reaction:** Stop the reaction by washing the plate extensively with tap water.[12]
- **Drying and Analysis:** Allow the plate to dry completely. The spots can be counted using an automated ELISpot reader or manually with a dissection microscope.[12]

Experimental Workflow Diagram



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Caption: IFN-gamma ELISpot assay workflow.

Data Presentation and Interpretation

The results of the ELISpot assay are expressed as the number of spot-forming cells (SFCs) per number of plated cells.

Well Type	Stimulant	Expected Result	Interpretation
Experimental	mTRP-2 (180-188) peptide	Variable number of spots	Frequency of mTRP-2 specific IFN- γ secreting cells.
Positive Control	PHA or ConA	High number of confluent spots	Confirms cell viability and functionality.
Negative Control	Medium only	Low to no spots (<10 spots/well)	Determines the background level of spontaneous IFN- γ secretion.

The number of antigen-specific SFCs is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the experimental wells.

Troubleshooting

Problem	Possible Cause	Solution
High Background	- Contaminated reagents or cells- Mitogenic serum- Cells activated prior to assay	- Use sterile technique and fresh reagents- Use serum-free media or heat-inactivate serum- Rest cells before plating[14]
No or Weak Spots	- Inactive cells or peptide- Incorrect antibody concentrations- Improper plate washing	- Check cell viability and peptide activity- Optimize antibody concentrations- Ensure thorough but gentle washing
Fuzzy or Large Spots	- Overdevelopment- Cell clumping- Plate movement during incubation	- Reduce substrate incubation time- Ensure single-cell suspension- Handle plates carefully during incubation[11]

For more detailed troubleshooting, refer to resources from ELISpot kit manufacturers.[11]

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